molecular formula C18H19Cl2NO4 B6469005 ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2640947-78-8

ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6469005
CAS No.: 2640947-78-8
M. Wt: 384.2 g/mol
InChI Key: FAJNLGQVXMFMIJ-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with chlorine atoms at positions 5 and 7, an ethyl ester at position 3, and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) group at position 1. This structural framework is common in antimicrobial and pharmaceutical intermediates, where substituents modulate biological activity, solubility, and metabolic stability . The oxan-4-ylmethyl group introduces a cyclic ether moiety, which may influence hydrogen-bonding interactions and steric bulk compared to linear alkyl or aromatic substituents .

Properties

IUPAC Name

ethyl 5,7-dichloro-1-(oxan-4-ylmethyl)-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-2-25-18(23)13-10-21(9-11-3-5-24-6-4-11)15-8-12(19)7-14(20)16(15)17(13)22/h7-8,10-11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJNLGQVXMFMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method includes the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the quinoline core to more complex derivatives.

  • Reduction: Reduction reactions can reduce the chloro groups, leading to different functional groups.

  • Substitution: Substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like lithium aluminum hydride.

  • Substitution reactions often use nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation can produce quinone derivatives.

  • Reduction can yield hydroquinoline derivatives.

  • Substitution can result in various substituted quinolines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared to three closely related quinolone derivatives (Table 1), focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison of 4-Oxo-1,4-dihydroquinoline-3-carboxylate Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications
Ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate 1: Oxan-4-ylmethyl; 5,7: Cl ~384.8* Antimicrobial potential (inferred); high lipophilicity
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 5,7: OCH₃ 277.27 Intermediate for fluorescent probes; moderate solubility
Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 5,7: CH₃ ~261.3* Pharmaceutical intermediate; lower metabolic stability
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate No substituents at 1,5,7 217.22 Key intermediate for Ivacaftor (CFTR modulator)

*Calculated based on structural similarity.

Substituent-Driven Physicochemical Properties

  • 5,7-Substituents :

    • Chlorine (Cl) : The dichloro substitution in the target compound increases electronegativity and lipophilicity compared to methoxy (OCH₃) or methyl (CH₃) groups . Chlorine’s electron-withdrawing nature may enhance π-stacking interactions with biological targets, though it reduces aqueous solubility .
    • Methoxy (OCH₃) : Enhances hydrogen-bonding capacity and solubility but may reduce membrane permeability due to polarity .
    • Methyl (CH₃) : Introduces steric bulk without significant electronic effects, often leading to faster metabolic degradation .
  • 1-Substituent: The oxan-4-ylmethyl group provides a rigid, oxygen-containing heterocycle, which may improve metabolic stability compared to simpler alkyl chains (e.g., pentyl in compound 38-40 from ).

Pharmacological Implications

  • Antimicrobial Activity: The dichloro substitution aligns with fluoroquinolone antibiotics (e.g., ciprofloxacin), where halogenation at positions 5 and 7 enhances DNA gyrase inhibition . However, the oxan-4-ylmethyl group’s steric effects may alter binding kinetics compared to smaller substituents.
  • Cystic Fibrosis Therapeutics: Analogues like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate are intermediates for Ivacaftor, a CFTR corrector . The target compound’s dichloro and oxan-4-ylmethyl groups may offer novel binding profiles for CFTR modulation.

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